molecular formula C15H17NO4S B14546035 2-Benzyl-5-(hydroxymethyl)-3-methoxybenzene-1-sulfonamide CAS No. 62273-60-3

2-Benzyl-5-(hydroxymethyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B14546035
CAS No.: 62273-60-3
M. Wt: 307.4 g/mol
InChI Key: GOMBLCLMLWAPCW-UHFFFAOYSA-N
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Description

2-Benzyl-5-(hydroxymethyl)-3-methoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzene and substituted derivatives This compound is characterized by its aromatic structure, which includes a benzene ring substituted with benzyl, hydroxymethyl, methoxy, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(hydroxymethyl)-3-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Benzylation: Introduction of the benzyl group to the benzene ring.

    Hydroxymethylation: Addition of a hydroxymethyl group.

    Methoxylation: Introduction of a methoxy group.

    Sulfonamidation: Addition of the sulfonamide group.

Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(hydroxymethyl)-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxymethyl to carboxyl or aldehyde groups.

    Reduction: Reduction of sulfonamide to amine groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

2-Benzyl-5-(hydroxymethyl)-3-methoxybenzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various

Properties

CAS No.

62273-60-3

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

2-benzyl-5-(hydroxymethyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-20-14-8-12(10-17)9-15(21(16,18)19)13(14)7-11-5-3-2-4-6-11/h2-6,8-9,17H,7,10H2,1H3,(H2,16,18,19)

InChI Key

GOMBLCLMLWAPCW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)S(=O)(=O)N)CC2=CC=CC=C2

Origin of Product

United States

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